molecular formula C13H18Cl2N2 B12820089 (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B12820089
M. Wt: 273.20 g/mol
InChI Key: JZLIKUZEOLAMBA-UHFFFAOYSA-N
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Description

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a 2,5-dichlorobenzyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine
  • (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,5-Dichlorophenyl)piperidin-4-yl)methanamine

Uniqueness

(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2

InChI Key

JZLIKUZEOLAMBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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